molecular formula C18H19BrN2O3 B2977476 Methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 119935-35-2

Methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate

Cat. No.: B2977476
CAS No.: 119935-35-2
M. Wt: 391.265
InChI Key: JHLYIQCREMGRSI-UHFFFAOYSA-N
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Description

“Methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate” is a chemical compound with the linear formula CH3CONHC6H3(Br)CO2CH3 . It is related to other compounds such as “Methyl [2-(bromomethyl)phenyl]acetate” and "Methyl 2-acetamido-5-bromobenzoate" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)Cc1ccccc1Br . The InChI key is AMVCFIFDMKEIRE-UHFFFAOYSA-N . The molecular weight is 272.10 .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the sources I found.

Scientific Research Applications

Synthesis and Antimalarial Activity

Research into related compounds has involved the synthesis and evaluation of antimalarial activity, demonstrating the potential for chemical derivatives to contribute to the development of novel antimalarial drugs. A study described the synthesis of a series of compounds and their testing against Plasmodium berghei in mice, highlighting the importance of chemical structure in antimalarial potency (Werbel et al., 1986).

Metabolism and Toxicology

Another research focus is the metabolism of chloroacetamide herbicides and their potential carcinogenic effects, as studied in human and rat liver microsomes. This work can be related to understanding the metabolic pathways and toxicological profiles of complex organic compounds (Coleman et al., 2000).

Glycolipid Analysis

The determination of aminosugar linkages in glycolipids through advanced analytical techniques is another area of scientific inquiry. This type of research is crucial for elucidating the structures of biologically significant molecules and can apply to a wide range of compounds including those with acetamido groups (Stellner et al., 1973).

Drug Synthesis and Evaluation

Research also encompasses the synthesis of compounds with potential pharmacological applications, such as antihypertensive agents. Studies in this area involve the design, synthesis, and evaluation of new molecules for their biological activity, indicating a wide field of application for chemical derivatives in drug development (Abdel-Wahab et al., 2008).

Properties

IUPAC Name

methyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-12(22)21-16-9-8-14(19)10-15(16)18(20-11-17(23)24-2)13-6-4-3-5-7-13/h3-10,18,20H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLYIQCREMGRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(C2=CC=CC=C2)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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